molecular formula C15H13N5O3S B2621941 5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole CAS No. 1327528-94-8

5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B2621941
CAS No.: 1327528-94-8
M. Wt: 343.36
InChI Key: YKRRXWSMPOSLPP-UHFFFAOYSA-N
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Description

5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole (CAS 1327528-94-8) is a 1,2,4-oxadiazole-based small molecule investigated as a potent inhibitor of the SLACK potassium channel (encoded by the KCNT1 gene, also known as K Na 1.1). This compound is a key research tool for studying the pathophysiology of severe, pharmacoresistant infantile epilepsies such as Malignant Migrating Partial Seizures of Infancy (MMPSI), which are often linked to gain-of-function mutations in the KCNT1 gene . The 1,2,4-oxadiazole scaffold is recognized in medicinal chemistry for its favorable properties, including metabolic stability and its role as a bioisostere, making it a valuable core structure in neuropharmacological probe discovery . As a SLACK channel inhibitor, this compound helps researchers investigate the role of sodium-activated potassium channels in regulating neuronal excitability and afterhyperpolarization. Its mechanism involves modulating the increased neuronal firing frequency caused by SLACK gain-of-function mutations, providing a targeted approach to rebalancing neuronal network activity in vitro . With a molecular formula of C 15 H 13 N 5 O 3 S and a molecular weight of 343.36 g/mol , it is supplied for research applications exclusively. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

5-[1-(benzenesulfonyl)azetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3S/c21-24(22,12-5-2-1-3-6-12)20-9-11(10-20)15-18-14(19-23-15)13-16-7-4-8-17-13/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRRXWSMPOSLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the azetidine ring, followed by the introduction of the phenylsulfonyl group. The pyrimidine and oxadiazole rings are then constructed through cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

    Reduction: The azetidine ring can be reduced to form different amine derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of oxadiazole compounds exhibit promising antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that it possesses moderate to strong inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The antiproliferative effects of this compound have been evaluated against several cancer cell lines, including:

  • Human colon cancer (HCT116)
  • Breast cancer (MCF-7)
  • Glioblastoma (U87 MG)
  • Adenocarcinoma (A549)

In these studies, the compound exhibited significant antiproliferative activity, suggesting its potential as a lead compound in cancer therapy . The mechanism of action appears to involve the inhibition of key signaling pathways related to cell growth and survival, such as the PI3K/mTOR pathway .

Neuroprotective Effects

Some studies have hinted at neuroprotective properties associated with oxadiazole derivatives. While specific research on this compound is limited, related compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis .

Case Study 1: Antimicrobial Activity

In a study published in the International Journal of Molecular Sciences, a series of oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds with similar structures to 5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole exhibited significant antibacterial activity at concentrations ranging from 12.5 to 100 μg/mL .

Case Study 2: Anticancer Evaluation

A comprehensive evaluation of the anticancer potential of oxadiazole derivatives was conducted where various cell lines were treated with the compound. The results demonstrated a dose-dependent reduction in cell viability across all tested cancer cell lines, supporting further development for therapeutic applications .

Summary Table of Applications

ApplicationDescriptionReferences
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; moderate to strong inhibition.
Anticancer PotentialSignificant antiproliferative effects on various cancer cell lines.
Neuroprotective EffectsPotential protective effects on neuronal cells; further research needed.

Mechanism of Action

The mechanism by which 5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-(1-(phenylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole are compared below with four closely related analogs (Table 1).

Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives

Compound Name Substituents at Position 5 Substituents at Position 3 Key Properties/Findings Reference
5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole 1-(Phenylsulfonyl)azetidin-3-yl Pyrimidin-2-yl Enhanced metabolic stability; antiviral activity against RNA viruses
5-(Azetidin-3-yl)-3-pyrimidin-2-yl-1,2,4-oxadiazole (hydrochloride salt) Azetidin-3-yl (unmodified) Pyrimidin-2-yl Lower solubility due to free amine; reduced bioavailability
5-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole 3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl Pyrimidin-2-yl Improved potency in kinase inhibition assays; higher logP (lipophilicity)
5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole Chloromethyl Pyridazin-3-yl Moderate cytotoxicity; used as a reactive intermediate for further derivatization
3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole Piperidin-1-yl with methylsulfonylphenyl Isopropyl Orally bioavailable; targets G protein-coupled receptors (GPCRs)

Biological Activity

The compound 5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole (CAS Number: 1327528-94-8) is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects. The findings are supported by recent research studies and data tables summarizing key results.

Molecular Structure

The molecular formula of the compound is C15H13N5O3SC_{15}H_{13}N_{5}O_{3}S, with a molecular weight of 343.4 g/mol. The structure features an azetidine ring, a pyrimidine moiety, and an oxadiazole core, which are known to contribute to its biological properties.

Physical Properties

PropertyValue
Molecular FormulaC₁₅H₁₃N₅O₃S
Molecular Weight343.4 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole core have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this structure exhibit significant antibacterial and antifungal activities. For instance, studies have shown that 1,3,4-oxadiazole derivatives can effectively inhibit various bacterial strains including Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy

A study conducted by Dhumal et al. (2016) demonstrated that specific oxadiazole derivatives exhibited strong inhibition against Mycobacterium bovis BCG, indicating potential for treating tuberculosis . The molecular docking studies revealed high binding affinity to the target enzyme InhA, crucial for fatty acid biosynthesis in mycobacteria.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely reported. The compound under discussion has shown promising results in inhibiting cancer cell proliferation. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer).
  • IC50 Values : The most active compounds derived from oxadiazole scaffolds demonstrated IC50 values in the micromolar range against these cell lines .

Table: Anticancer Activity Summary

CompoundCell LineIC50 (µM)
5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazoleMCF-70.65
HeLa2.41
PANC-1Varies

Anti-inflammatory Activity

Research has indicated that oxadiazole derivatives possess anti-inflammatory properties as well. The presence of specific substituents on the oxadiazole ring can enhance this activity, making them potential candidates for treating inflammatory diseases .

Structure–Activity Relationship (SAR)

The biological activity of 5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole can be significantly influenced by its chemical structure. Substituents on the oxadiazole ring can modulate its activity:

  • Electron-donating groups enhance anticancer and antioxidant potential.
  • Electron-withdrawing groups increase antimicrobial efficacy against various bacterial strains .

Q & A

Basic Question

  • ¹H/¹³C NMR : Key signals include:
    • Pyrimidine protons: δ 8.8–9.2 ppm (aromatic H).
    • Azetidine CH₂: δ 3.5–4.5 ppm (split by sulfonyl group).
    • Oxadiazole C=O: δ 165–170 ppm in ¹³C NMR .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺) with <2 ppm error ensures molecular integrity .
  • FTIR : Absorbance at 1600–1650 cm⁻¹ (C=N stretch) and 1150–1200 cm⁻¹ (S=O stretch) .

Validation : Purity >95% is achievable via HPLC (C18 column, acetonitrile/water gradient) .

How do structural modifications (e.g., sulfonyl groups, heteroaromatic substituents) influence the compound’s bioactivity?

Advanced Question

  • Sulfonyl Groups : Enhance metabolic stability and binding to hydrophobic pockets (e.g., in enzyme active sites). For example, phenylsulfonyl improves pharmacokinetics in HIF inhibitors .
  • Pyrimidine vs. Pyridine : Pyrimidine’s dual N-atoms increase hydrogen-bonding potential, critical for kinase inhibition (e.g., BAY87-2243 analogs) .
  • Azetidine Ring : Conformationally restricts the molecule, improving target selectivity. SAR studies on apoptosis inducers show that 3-substituted azetidines enhance potency by 10-fold compared to linear analogs .

Data : In MX-1 tumor models, oxadiazoles with chlorothiophene and pyridyl substituents reduced tumor volume by 60% at 10 mg/kg .

What in vitro and in vivo models are appropriate for evaluating the anticancer potential of this compound?

Advanced Question

  • In Vitro :
    • Cell Viability Assays : Use MTT or ATP-based assays in breast (T47D, MX-1) and colorectal (HCT-116) cancer lines. IC₅₀ values <10 µM indicate promising activity .
    • Mechanistic Studies : Flow cytometry for cell-cycle arrest (G₁ phase) and caspase-3/7 activation confirm apoptosis induction .
  • In Vivo :
    • Xenograft Models : Administer 10–20 mg/kg (IP or oral) in immunodeficient mice. Monitor tumor volume and body weight for toxicity .
    • Pharmacokinetics : Assess bioavailability (%F) and half-life (t₁/₂) via LC-MS/MS. Optimal %F >30% ensures efficacy .

Reference : Compound 4l (analog) showed 50% tumor growth inhibition in MX-1 models with no significant toxicity .

How can computational methods aid in target identification for this oxadiazole derivative?

Advanced Question

  • Molecular Docking : Screen against databases (e.g., PDB) using Glide or AutoDock. Prioritize targets with high docking scores (e.g., TIP47, an IGF-II receptor binding protein) .
  • Pharmacophore Modeling : Identify essential features (e.g., sulfonyl, pyrimidine) for binding to hypoxia-inducible factor (HIF-1α) .
  • MD Simulations : Assess binding stability over 100 ns trajectories. RMSD <2 Å indicates robust target engagement .

Case Study : Photoaffinity labeling and pull-down assays identified TIP47 as the molecular target for a related oxadiazole apoptosis inducer .

What strategies mitigate synthetic challenges such as low yields in oxadiazole cyclization?

Basic Question

  • Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 150°C, 20 min) while maintaining yields >90% .
  • Continuous Flow Microreactors : Improve heat/mass transfer, enabling multistep syntheses in a single sequence. For example, microreactor setups achieved 85% yield for 5-phenyl-3-(pyridin-2-yl)-1,2,4-oxadiazole .
  • Catalyst Optimization : Screen Pd/XPhos or CuI/L-proline systems to enhance cyclization efficiency .

Data : Microreactor synthesis reduced byproduct formation by 30% compared to batch methods .

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